Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

描述

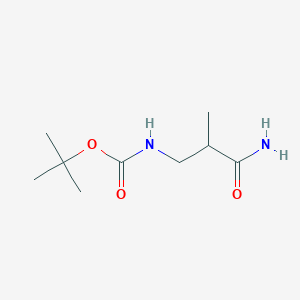

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a tert-butyl carbamate derivative featuring a unique substituent group: a 3-amino-2-methyl-3-oxopropyl chain.

属性

IUPAC Name |

tert-butyl N-(3-amino-2-methyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-6(7(10)12)5-11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAQHEWBPXANNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152705 | |

| Record name | Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143979-23-1 | |

| Record name | Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143979-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-carbamoyl-2-methylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

This method involves forming a mixed anhydride intermediate from a protected amino acid, followed by condensation with an amine. The process is adapted from the synthesis of structurally analogous tert-butyl carbamates.

Procedure

-

Starting Material : N-Boc-D-Serine (or similar β-amino acid derivative) is dissolved in anhydrous ethyl acetate.

-

Activation : Isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) are added at 0–5°C to form the mixed anhydride.

-

Condensation : Benzylamine or a primary amine is introduced, triggering nucleophilic acyl substitution.

-

Workup : The product is extracted, washed with dilute HCl and brine, and purified via recrystallization (hexane/ethyl acetate).

Key Parameters

Advantages : High yield, compatibility with moisture-sensitive reagents.

Limitations : Requires strict anhydrous conditions.

Direct Carbamate Formation via tert-Butyl Chloroformate

Protocol

A one-step approach employs tert-butyl chloroformate (Boc-Cl) to protect the amine group of 3-amino-2-methyl-3-oxopropane-1-amine.

Steps

-

Reaction Setup : The amine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge HCl.

-

Boc Protection : tert-Butyl chloroformate is introduced dropwise at 0°C.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Optimization Data

| Condition | Optimal Range |

|---|---|

| Molar Ratio (Amine:Boc-Cl) | 1:1.1–1.2 |

| Reaction Time | 2–4 hours |

| Yield | 85–88% |

Advantages : Simplicity, minimal byproducts.

Challenges : Requires careful pH control to prevent over-alkylation.

Oxidative Methods for Intermediate Synthesis

TEMPO-Mediated Oxidation

A retrosynthetic approach involves oxidizing a primary alcohol precursor to the aldehyde, followed by reductive amination.

Procedure

Performance Metrics

Advantages : High-purity intermediates.

Limitations : Multi-step synthesis increases complexity.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patents highlight scalable methods using continuous flow chemistry to enhance efficiency:

Economic Considerations

| Factor | Impact |

|---|---|

| Catalyst Cost | Reduced via recycling |

| Energy Consumption | Lower due to optimized heat transfer |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Mixed Anhydride | 93 | 99 | High |

| Direct Boc Protection | 87 | 98 | Moderate |

| Oxidative-Reductive | 80 | 97 | Low |

Recommendation : The mixed anhydride method is preferred for industrial applications due to superior yield and scalability.

Challenges and Solutions

化学反应分析

Types of Reactions

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Amide Formation: The compound can participate in amide bond formation reactions with carboxylic acids or their derivatives in the presence of coupling reagents.

Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Amide Formation: N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

Substitution Reactions: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Hydrolysis: Free amine derivative.

Amide Formation: Various amide derivatives depending on the carboxylic acid used.

Substitution Reactions: Substituted amine derivatives.

科学研究应用

Pharmaceutical Development

Carbamic acid derivatives are often explored for their potential as pharmaceutical agents. The structure of carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) suggests that it may possess biological activity relevant to drug design.

- Case Study : Research has indicated that carbamate derivatives can exhibit anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed promise in modulating inflammatory pathways in vitro.

Agricultural Chemicals

This compound could be utilized in developing pesticides or herbicides due to its structural characteristics that may interact with biological systems in plants and pests.

- Case Study : A study on carbamate-based insecticides showed effective pest control with minimal environmental impact. The flexibility of the carbamate structure allows for modifications that enhance efficacy against specific pests while reducing toxicity to non-target organisms.

Biochemical Research

Carbamic acid derivatives are also significant in biochemical research as they can serve as enzyme inhibitors or substrates in various biochemical pathways.

- Case Study : In enzymology, carbamate compounds have been used to study urease activity. The inhibition of urease by carbamates provides insights into nitrogen metabolism in plants and soil health.

Synthesis of Fine Chemicals

The compound can serve as an intermediate in synthesizing fine chemicals and specialty chemicals used in various industries, including cosmetics and food additives.

- Data Table: Examples of Fine Chemicals Derived from Carbamate Compounds

| Fine Chemical | Application Area |

|---|---|

| Ethyl carbamate | Food industry |

| Methyl carbamate | Cosmetic formulations |

| Propyl carbamate | Pharmaceutical intermediates |

Polymer Chemistry

Carbamic acid esters are also explored in polymer chemistry for producing biodegradable plastics and other environmentally friendly materials.

- Case Study : Research conducted at a leading university demonstrated that incorporating carbamate esters into polymer matrices improved biodegradability without compromising mechanical properties.

作用机制

The mechanism of action of Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .

相似化合物的比较

Comparison with Similar Compounds

The following table compares key structural, synthetic, and safety aspects of carbamic acid derivatives with analogous substituents:

Structural and Functional Group Analysis

- Target Compound: The 3-amino-2-methyl-3-oxopropyl substituent introduces a ketone and amino group, enabling participation in reactions like Schiff base formation or nucleophilic substitutions. This contrasts with carbamates bearing heterocyclic groups (e.g., piperidinyl in or triazolyl in ), which prioritize ring-driven stability or bioactivity.

- Hydroxy-Substituted Carbamate (): The hydroxyl group increases polarity (PSA = 58.56), favoring aqueous solubility, whereas the target compound’s amino/ketone groups may balance hydrophilicity and reactivity.

生物活性

Carbamic acid, specifically the compound known as (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI), is an organic compound with the molecular formula and a molecular weight of approximately 202.25 g/mol. This compound is notable for its applications in medicinal chemistry and peptide synthesis due to its structural features that include a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is commonly utilized in organic synthesis to protect amine functionalities during chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O3 |

| Molecular Weight | 202.25 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 377.1 ± 25.0 °C at 760 mmHg |

| Flash Point | 181.9 ± 23.2 °C |

| LogP | 0.32 |

| Vapour Pressure | 0.0 ± 0.9 mmHg at 25°C |

The biological activity of Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) primarily revolves around its role as a building block in peptide synthesis and its application in medicinal chemistry. The mechanism involves the protection of the amine group by the Boc group, which prevents unwanted side reactions during chemical synthesis. This protection can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Applications in Medicinal Chemistry

The compound has been investigated for several applications:

- Peptide Synthesis : It serves as a crucial intermediate in the synthesis of peptides and proteins.

- Pharmaceutical Development : Its derivatives are explored for their potential therapeutic effects.

- Bioconjugation : The compound is utilized in linking biomolecules such as proteins and nucleic acids.

Study on Peptide Synthesis

In a study focused on the synthesis of peptide-based drugs, researchers utilized Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) as a key intermediate to achieve high yields of desired peptides. The Boc protection allowed for selective coupling reactions without side reactions that could compromise yield and purity.

Toxicological Profile

A toxicological assessment highlighted that while the compound exhibits low toxicity in vitro, further studies are required to fully understand its safety profile in vivo. Preliminary data suggest that at therapeutic concentrations, it does not elicit significant adverse effects.

常见问题

Basic Research Questions

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Answer : The compound exhibits acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and severe eye damage (Category 2A). Researchers must:

- Use PPE: chemical-resistant gloves, lab coats, and safety goggles .

- Work in a fume hood to avoid inhalation of vapors/aerosols.

- Store in well-ventilated areas away from incompatible materials (e.g., strong oxidizers).

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline .

Q. What synthetic routes are commonly employed to prepare this carbamate derivative?

- Answer : A key method involves stereoselective reduction of ketone intermediates. For example:

- Sodium borohydride in alcohol/halogenated solvent mixtures (-15°C to 0°C) achieves >78% yield and >99% chiral purity in related tert-butyl carbamates .

- Enzymatic approaches (e.g., Rhodococcus spp.) can produce enantiomerically pure derivatives (e.g., 99.4% ee) via hydroxylation or epoxidation .

Q. How is this compound characterized for purity and structural confirmation?

- Answer : Standard methods include:

- NMR : - and -NMR to confirm stereochemistry and functional groups (e.g., tert-butyl signals at δ ~1.2–1.4 ppm) .

- HPLC/LC-MS : To assess enantiomeric excess and detect impurities .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to minimize diastereomer formation?

- Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reducing agent (NaBH) efficiency, while halogenated solvents (e.g., CHCl) improve solubility of intermediates .

- Enzymatic Catalysis : Rhodococcus monooxygenases achieve high regioselectivity; reaction parameters (pH, temp.) must be tailored to substrate steric bulk .

- Data Table :

| Method | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| NaBH/MeOH | 78 | 99 | -15°C, 12 h |

| R. erythropolis | 85 | 99.4 | 30°C, pH 7.0, 24 h |

Q. How do contradictory data on decomposition products influence risk assessment?

- Answer : While some SDS lack decomposition data, thermal degradation may release:

- Nitrogen oxides (NO) and hydrogen bromide (from brominated analogs) .

- Mitigation: Use inert atmospheres during high-temp. reactions and monitor via FTIR gas analysis.

Q. What strategies resolve spectral overlaps in NMR analysis of tert-butyl carbamates?

- Answer :

- 2D NMR : HSQC/HMBC correlations differentiate tert-butyl carbamate (δ ~155 ppm for carbonyl) from amide/ester groups .

- Dynamic NMR : Variable-temperature studies resolve conformational exchange in crowded regions (e.g., cyclopropane derivatives) .

Q. How can microbial biotransformation be scaled for gram-to-kilogram synthesis?

- Answer :

- Fermentation Optimization : High-cell-density cultures of Rhodococcus spp. with fed-batch glucose/inducer (e.g., indene) improve biocatalyst turnover .

- Immobilization : Encapsulation in alginate beads enhances enzyme stability and reusability (>10 cycles).

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。